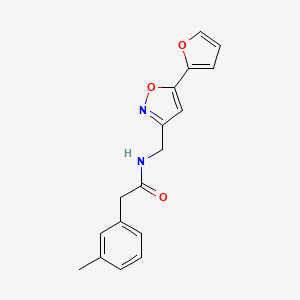

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide

CAS No.: 1209535-05-6

Cat. No.: VC4734590

Molecular Formula: C17H16N2O3

Molecular Weight: 296.326

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209535-05-6 |

|---|---|

| Molecular Formula | C17H16N2O3 |

| Molecular Weight | 296.326 |

| IUPAC Name | N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C17H16N2O3/c1-12-4-2-5-13(8-12)9-17(20)18-11-14-10-16(22-19-14)15-6-3-7-21-15/h2-8,10H,9,11H2,1H3,(H,18,20) |

| Standard InChI Key | BMRCXWNAXVOUKO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3 |

Introduction

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a unique structural composition, including a furan ring, an isoxazole moiety, and a substituted acetamide group. This compound is of interest due to its potential therapeutic properties and applications in medicinal chemistry and materials science.

Structural Features

The molecular structure of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide highlights its heterocyclic nature, with specific connectivity of atoms that contribute to its biological activity. The compound's structural formula illustrates the arrangement of these heterocyclic rings and functional groups, which are crucial for its interaction with biological targets.

Synthesis

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide involves multiple steps, requiring precise control over reaction conditions such as temperature and pH to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are often used for purification.

Mechanism of Action

The compound's mechanism of action involves interaction with biological targets, potentially inhibiting specific enzymes or receptors within cellular pathways. Its unique structural features enable effective binding to target sites, making it valuable in biochemical research.

Scientific Uses

This compound has significant scientific uses due to its potential therapeutic properties and utility in research applications. Its heterocyclic structure contributes to diverse biological activities, making it a candidate for further investigation in medicinal chemistry.

Research Findings and Future Directions

Given the compound's potential therapeutic properties, further research is needed to fully explore its biological activities and optimize its structure for specific applications. This may involve in-depth studies on its interaction with biological targets and its pharmacokinetic properties.

Data Table: Comparison of Heterocyclic Compounds

| Compound Name | Biological Activity | Potential Applications |

|---|---|---|

| N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide | Potential therapeutic properties | Medicinal chemistry, materials science |

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory, potential 5-LOX inhibitor | Pharmaceutical research |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Antimitotic activity against human tumor cells | Cancer research |

This table highlights the diverse biological activities and potential applications of heterocyclic compounds, emphasizing the need for continued research into their therapeutic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume